molecular formula C17H26BNO2 B1461127 (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine CAS No. 871366-36-8

(E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine

Cat. No.: B1461127
CAS No.: 871366-36-8
M. Wt: 287.2 g/mol
InChI Key: DRRJHGOYTLVJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine is an organic compound that features a butyl group attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group

Mechanism of Action

The environment in which the compound acts can greatly influence its stability and efficacy. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s behavior. For example, many boronic acids and their derivatives, including those with a dioxaborolane group, are sensitive to air and moisture . Therefore, they are often handled and stored under inert conditions to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine typically involves the following steps:

    Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced to the phenyl ring through a borylation reaction.

    Formation of the Imine: The butyl group is introduced via a condensation reaction between a butylamine and the aldehyde derivative of the boronate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine.

    Substitution: New carbon-carbon bonded products.

Scientific Research Applications

(E)-Butyl(([4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene))amine has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

N-butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO2/c1-6-7-12-19-13-14-8-10-15(11-9-14)18-20-16(2,3)17(4,5)21-18/h8-11,13H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRJHGOYTLVJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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